molecular formula C10H12N2O B12598019 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-34-0

2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine

Cat. No.: B12598019
CAS No.: 651314-34-0
M. Wt: 176.21 g/mol
InChI Key: ZROWJCHJJXDULO-UHFFFAOYSA-N
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Description

2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole and a tetrahydropyridine ring. The presence of these rings makes it a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. This reaction yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones, which can then be converted to the target compound through further cyclization and condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and oxazoline derivatives, which can have significant biological activities.

Scientific Research Applications

2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydropyridine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)ones
  • 1,2-Oxazol-5(2H)-ones
  • Imidazo[1,2-b][1,2]oxazolones

Uniqueness

2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is unique due to its dual-ring structure, which imparts a combination of chemical reactivity and biological activity not commonly found in simpler heterocyclic compounds. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

651314-34-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-[2-(1,2,3,4-tetrahydropyridin-2-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h2,4-9,11H,1,3H2

InChI Key

ZROWJCHJJXDULO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC=C1)C=CC2=CC=NO2

Origin of Product

United States

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